5-Fluoroquinolin-3-amine
Overview
Description
5-Fluoroquinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C9H7FN2. It is a solid compound that is typically stored in a dark, dry place at temperatures between 2-8°C . This compound is part of the broader class of fluoroquinolines, which are known for their significant biological activities, particularly in the field of antibacterial agents .
Mechanism of Action
Target of Action
5-Fluoroquinolin-3-amine, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, as it is involved in the unwinding and supercoiling of bacterial DNA .
Mode of Action
The compound interacts with its target by inhibiting the activity of bacterial DNA-gyrase . This inhibition disrupts the replication process of bacterial DNA, thereby halting bacterial reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of bacterial DNA, which is a critical step in DNA replication . This disruption in the replication process leads to the death of the bacteria .
Result of Action
The molecular effect of this compound’s action is the inhibition of bacterial DNA-gyrase . On a cellular level, this results in the disruption of DNA replication, leading to the death of the bacteria . This makes this compound an effective antibacterial agent .
Biochemical Analysis
Biochemical Properties
5-Fluoroquinolin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial DNA gyrase, an enzyme crucial for DNA replication. The compound inhibits the activity of DNA gyrase, leading to the disruption of bacterial DNA synthesis . Additionally, this compound interacts with topoisomerase IV, another enzyme involved in DNA replication, further enhancing its antibacterial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication by targeting DNA gyrase and topoisomerase IV, leading to cell death . In eukaryotic cells, the compound has been observed to influence cell signaling pathways and gene expression. It can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Furthermore, this compound affects cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding interaction is facilitated by the fluorine atom in the compound, which enhances its affinity for the enzymes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA replication and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific membrane transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the cytoplasm, where it affects various signaling pathways and metabolic processes . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroquinolin-3-amine can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic displacement of fluorine atoms, which is a versatile approach for introducing fluorine into the quinoline ring . Another method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups into the quinoline ring.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as organometallic compounds or halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various substituted quinoline derivatives .
Scientific Research Applications
5-Fluoroquinolin-3-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Uniqueness
5-Fluoroquinolin-3-amine is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. Compared to other fluoroquinolones, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-fluoroquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGMFMNPSYGOGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438827 | |
Record name | 5-fluoroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028302-82-0 | |
Record name | 5-fluoroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.